Potent Influenza Sialidase Inhibition by 4-Hydroxymethyl Scaffold
In a study on influenza sialidase (neuraminidase) inhibitors, the introduction of a hydroxymethyl group to the pyrrolidin-2-one scaffold dramatically increased inhibitory potency. While the parent compound, 1-(4-carboxy-2-guanidinophenyl)pyrrolidin-2-one (Compound 8), was only a modest inhibitor, the C5'-hydroxymethyl analog (Compound 9) and the C5'-bis(hydroxymethyl) analog (Compound 12) exhibited low micromolar activity [1]. Further optimization of Compound 12 led to an inhibitor (Compound 14) with an IC50 of approximately 50 nM against influenza A sialidase, highlighting the critical role of the hydroxymethyl group in achieving potent activity [1].
vs parent: modest inhibitor (Ki ~2.5 μM)
| Evidence Dimension | Inhibition of Influenza A Sialidase |
|---|---|
| Target Compound Data | Low micromolar activity (exact IC50 not specified, but significantly enhanced from parent) |
| Comparator Or Baseline | Parent compound 1-(4-carboxy-2-guanidinophenyl)pyrrolidin-2-one (Compound 8): modest inhibitor (Ki = 2.5 μM for the lead BANA 113 scaffold) |
| Quantified Difference | Activity increased from modest inhibition (Ki ~2.5 μM for lead scaffold) to low micromolar (Compound 9/12) and further to 50 nM (Compound 14) |
| Conditions | In vitro enzyme inhibition assay against influenza A sialidase; crystal structure analysis confirmed binding interactions [1] |
Why This Matters
This data demonstrates that the hydroxymethyl group is not merely a benign substituent but a critical pharmacophore for achieving potent antiviral activity, making 4-(hydroxymethyl)pyrrolidin-2-one a privileged starting point for neuraminidase inhibitor development.
- [1] Atigadda, V. R., et al. (1999). Potent inhibition of influenza sialidase by a benzoic acid containing a 2-pyrrolidinone substituent. Journal of Medicinal Chemistry, 42(13), 2332-2343. View Source
